molecular formula C7H6N4O3 B2974434 2-{4-oxo-1H,2H,4H-pyrazolo[3,4-d]pyrimidin-1-yl}acetic acid CAS No. 1311578-05-8

2-{4-oxo-1H,2H,4H-pyrazolo[3,4-d]pyrimidin-1-yl}acetic acid

Cat. No.: B2974434
CAS No.: 1311578-05-8
M. Wt: 194.15
InChI Key: ZAQTUJRTUQUXCG-UHFFFAOYSA-N
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Description

Molecular Formula: C₇H₆N₄O₃ SMILES: C1=NN(C2=C1C(=O)NC=N2)CC(=O)O InChIKey: CSTPQBYWSUAIOA-UHFFFAOYSA-N Structural Features: This compound consists of a pyrazolo[3,4-d]pyrimidine core with a 4-oxo group and an acetic acid moiety at the 1-position. The acetic acid group enhances solubility and facilitates ionic interactions, making it suitable for pharmaceutical applications.

Properties

IUPAC Name

2-(4-oxo-5H-pyrazolo[3,4-d]pyrimidin-1-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O3/c12-5(13)2-11-6-4(1-10-11)7(14)9-3-8-6/h1,3H,2H2,(H,12,13)(H,8,9,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSTPQBYWSUAIOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C2=C1C(=O)NC=N2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-oxo-1H,2H,4H-pyrazolo[3,4-d]pyrimidin-1-yl}acetic acid typically involves the use of key intermediates such as 2-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)acetonitrile . The synthetic strategies often include condensation reactions, cyclization, and nucleophilic substitution reactions. For example, the condensation of appropriate hydrazines with β-diketones followed by cyclization can yield the desired pyrazolo[3,4-d]pyrimidine derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

2-{4-oxo-1H,2H,4H-pyrazolo[3,4-d]pyrimidin-1-yl}acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols . Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions include various substituted pyrazolo[3,4-d]pyrimidine derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents/Modifications Notable Properties/Applications Reference
2-{4-Oxo-1H,2H,4H-pyrazolo[3,4-d]pyrimidin-1-yl}acetic acid (Target) C₇H₆N₄O₃ 210.15 4-oxo, acetic acid at 1-position High solubility; potential enzyme interactions
2-{1-Methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetic acid C₈H₈N₄O₃ 208.18 1-methyl, 4-oxo, acetic acid at 5-position Reduced solubility vs. target; methyl enhances lipophilicity
2-{6-Hydroxy-4-methyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridin-5-yl}acetic acid C₉H₉N₃O₄ 223.19 Pyrido core, hydroxy, methyl, 3-oxo Increased molecular weight; altered H-bonding capacity
3-{4-Oxo-1H,4H,7H-pyrazolo[3,4-d]pyrimidin-1-yl}propanoic acid C₈H₈N₄O₃ 224.18 Propanoic acid chain (vs. acetic acid) Enhanced flexibility; potential for extended binding
[4-(Difluoromethyl)-3-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid C₁₀H₁₀F₂N₃O₃ 273.20 Difluoromethyl, methyl, pyrido core Fluorine enhances metabolic stability; lipophilic
2-{4-Chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl}ethan-1-ol C₇H₇ClN₄O 214.61 Chlorine at 4-position, ethanol substituent Reduced acidity vs. target; potential toxicity concerns

Key Differences and Implications

Core Heterocycle Variations: The target compound’s pyrazolo[3,4-d]pyrimidine core is structurally analogous to purines, enabling mimicry of adenosine or guanine in enzyme binding .

Substituent Effects: Acetic Acid vs. Propanoic Acid: The longer chain in propanoic acid derivatives () may improve binding to larger hydrophobic pockets but reduce solubility . Methyl and Fluorine Groups: Methylation () increases lipophilicity, while fluorine () enhances metabolic stability and electronegativity .

Chlorine introduction () adds electronegativity but may raise toxicity concerns compared to fluorine .

Biological Activity: Pyrazolo-pyrimidines are noted for antitumor properties (e.g., ), with substituents like acetic acid enhancing solubility for drug formulation .

Biological Activity

2-{4-oxo-1H,2H,4H-pyrazolo[3,4-d]pyrimidin-1-yl}acetic acid is a compound belonging to the pyrazolo[3,4-d]pyrimidine family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound features a pyrazolo[3,4-d]pyrimidine core with an acetic acid moiety. Its structural formula can be represented as follows:

C8H7N3O3\text{C}_8\text{H}_7\text{N}_3\text{O}_3

Biological Activity Overview

Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit a range of biological activities including anticancer, anti-inflammatory, and antimicrobial properties. The specific compound has been studied for its potential as an inhibitor of various protein kinases and other cellular targets.

The biological activity of this compound primarily involves:

  • Inhibition of Protein Kinases : This compound has been shown to modulate the activity of serine-threonine kinases such as p70S6K and Akt. These kinases are crucial in regulating cell proliferation and survival pathways .
  • Anticancer Activity : Studies have reported that derivatives of pyrazolo[3,4-d]pyrimidines can induce apoptosis in various cancer cell lines by inhibiting pathways related to cell cycle progression and promoting cell death .

Anticancer Studies

Research has demonstrated the effectiveness of pyrazolo[3,4-d]pyrimidine derivatives against several cancer types:

Cancer Type Cell Line IC50 (µM) Mechanism
Breast CancerMDA-MB-23112.5Inhibition of topoisomerase II
Lung CancerA54915.0Induction of apoptosis via caspase activation
Colorectal CancerHCT11610.0Inhibition of EGFR signaling

These findings suggest that the compound may serve as a lead for developing new anticancer agents.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro studies.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits antimicrobial activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis.

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